

# Potential off-target effects of JNJ-17156516

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## Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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## Technical Support Center: JNJ-17156516

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **JNJ-17156516**. The information is intended to help address specific issues that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **JNJ-17156516**?

**JNJ-17156516** is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.<sup>[1]</sup> It acts by competitively binding to the CCK1 receptor, thereby blocking the physiological effects of cholecystokinin (CCK).<sup>[1][2]</sup> CCK is a peptide hormone involved in various gastrointestinal and central nervous system functions, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.<sup>[3][4][5]</sup>

Q2: What is the selectivity profile of **JNJ-17156516**?

**JNJ-17156516** exhibits high selectivity for the human CCK1 receptor over the CCK2 receptor.<sup>[1]</sup> In vitro studies have demonstrated its high affinity for the cloned human, rat, and canine CCK1 receptors.<sup>[1]</sup>

Q3: Are there any known off-target effects of **JNJ-17156516**?

Based on the currently available public information, comprehensive screening data for off-target effects of **JNJ-17156516** against a broad panel of other receptors, enzymes, and ion channels has not been published. The primary characterization has focused on its high selectivity for the CCK1 receptor over the CCK2 receptor.<sup>[1]</sup>

Q4: We are observing unexpected physiological responses in our animal models that are not consistent with CCK1 receptor blockade. What could be the cause?

While specific off-target binding data is limited, several factors could contribute to unexpected in vivo effects:

- On-target effects in different tissues: The CCK1 receptor is expressed in various tissues beyond the gallbladder and pancreas, including parts of the central nervous system.<sup>[3][4]</sup> Blockade of these receptors could lead to unanticipated physiological responses.
- Metabolites: The in vivo metabolism of **JNJ-17156516** may produce active metabolites with different selectivity profiles.
- Complex physiological response: The regulation of gastrointestinal and neurological systems is complex. Antagonism of the CCK1 receptor can lead to downstream effects that may not be immediately obvious.

Q5: How can we experimentally assess potential off-target effects in our own assays?

To investigate potential off-target effects, researchers can perform counter-screening assays. A tiered approach is recommended:

- Receptor Binding Assays: Screen **JNJ-17156516** against a panel of receptors, particularly those with structural similarity to the CCK1 receptor or those known to be affected by similar chemical scaffolds.
- Enzyme and Ion Channel Assays: Broaden the screening to include a diverse set of enzymes and ion channels to identify any unintended interactions.
- Phenotypic Screening: Utilize cell-based assays that measure complex physiological endpoints to uncover unexpected cellular activities.

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Inconsistent results between in vitro and in vivo experiments.	Differences in drug metabolism, bioavailability, or species-specific receptor pharmacology.	Characterize the pharmacokinetic and pharmacodynamic profile of JNJ-17156516 in the specific animal model being used. Confirm the expression and affinity of the CCK1 receptor in the target tissue of the experimental species.
Unexpected behavioral changes in animal models.	On-target effects on CCK1 receptors in the central nervous system. The CCK1 receptor is known to be involved in processes such as anxiety and satiety.[3]	Carefully review the literature on the role of CCK1 receptors in the brain and behavior. Consider including specific behavioral assays in the study design to systematically evaluate these effects.
Alterations in digestive physiology beyond the expected gallbladder and pancreatic effects.	Widespread distribution of CCK1 receptors throughout the gastrointestinal tract, including the stomach and intestines, which regulate motility and secretion.[4][5]	Conduct more detailed in vivo studies focusing on different segments of the GI tract to localize the source of the unexpected effects. Measure parameters such as gastric emptying and intestinal transit.

## Data Summary

Table 1: In Vitro Affinity and Selectivity of **JNJ-17156516**

Species	Receptor	Affinity (pKi)	Selectivity (CCK1 vs. CCK2)
Human	CCK1	7.96 ± 0.11	~160-fold
Rat	CCK1	8.02 ± 0.11	~230-fold
Canine	CCK1	7.98 ± 0.04	~75-fold
Human (Gallbladder)	CCK1	8.22 ± 0.05	Not Applicable

Data sourced from in vitro radioligand binding studies.<sup>[1]</sup>

## Experimental Protocols

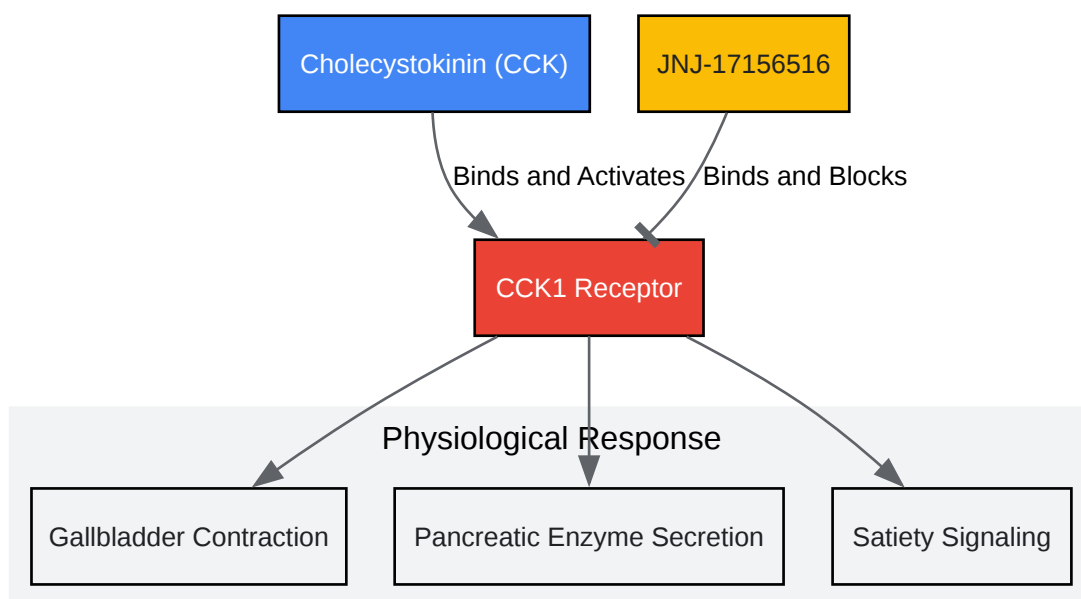
### Protocol 1: In Vitro Radioligand Binding Assay for CCK1 Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of **JNJ-17156516** to the CCK1 receptor.

- Cell Culture and Membrane Preparation:
  - Culture cells stably expressing the human CCK1 receptor.
  - Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
  - Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration.
- Binding Assay:
  - In a 96-well plate, add a fixed concentration of a radiolabeled CCK1 receptor ligand (e.g., [3H]-CCK-8).
  - Add increasing concentrations of **JNJ-17156516**.
  - Add the prepared cell membranes to initiate the binding reaction.

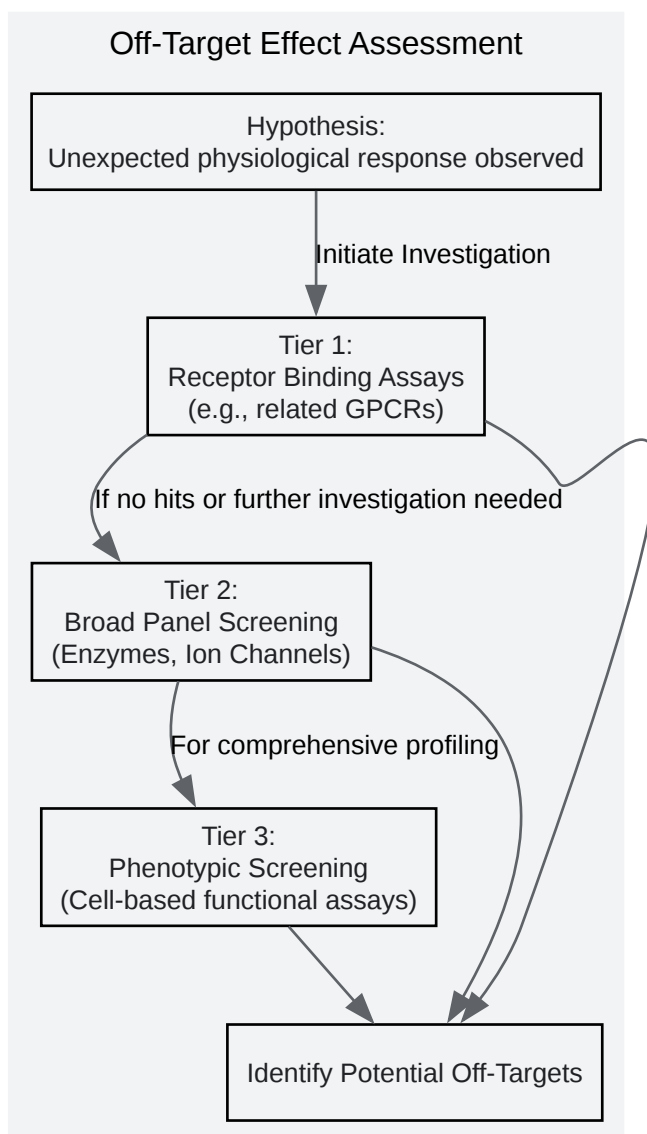
- Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- To determine non-specific binding, include a set of wells with a high concentration of an unlabeled CCK1 receptor agonist or antagonist.
- Separation and Detection:
  - Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
  - Wash the filters with ice-cold buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting non-specific binding from total binding.
  - Plot the specific binding as a function of the logarithm of the **JNJ-17156516** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **JNJ-17156516** that inhibits 50% of the specific binding of the radioligand).
  - Calculate the K<sub>i</sub> value (inhibitory constant) using the Cheng-Prusoff equation.

## Visualizations



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Caption: Mechanism of action of **JNJ-17156516** as a CCK1 receptor antagonist.



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Caption: Recommended workflow for investigating potential off-target effects.

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## References

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